molecular formula C18H17ClN2O2 B2471672 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide CAS No. 898423-58-0

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide

Cat. No. B2471672
CAS RN: 898423-58-0
M. Wt: 328.8
InChI Key: IXFFQUDGUQQTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis information for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide is not available, related compounds such as ‘N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide are used in scientific research due to their diverse applications in various fields. Their unique structure allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis.


Molecular Structure Analysis

The molecular structure of related compounds like [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .

Scientific Research Applications

Chemical Transformations and Synthesis

Research has demonstrated the use of quinoline derivatives in various chemical synthesis processes. For instance, quinoline compounds have been involved in the synthesis of antimicrobial agents by reacting with different chemical entities, showcasing their versatility in creating biologically active compounds (Ahmed et al., 2006; Asías et al., 2003). These studies highlight the compound's utility in the field of organic synthesis, particularly in the creation of novel molecules with potential antimicrobial properties.

Antimicrobial and Antitubercular Activities

Several studies have focused on the antimicrobial and antitubercular potential of quinoline derivatives. Novel carboxamide derivatives of 2-quinolones, for example, have shown promising antimicrobial and antitubercular activities, indicating the potential of such compounds in developing new treatments for infectious diseases (Kumar et al., 2014). This aligns with the global need for new antimicrobials due to rising drug resistance.

Antimalarial and Diuretic Properties

Quinoline derivatives have also been evaluated for their antimalarial and diuretic properties. Research into novel 2-oxo-pyrano(2,3-b)- and 2-oxo-pyrido(2,3-b)quinoline derivatives has revealed their potential as antimalarial agents, alongside exhibiting diuretic, clastogenic, and antimicrobial activities (Sekar & Prasad, 1998). These findings suggest the diverse therapeutic applications of quinoline derivatives beyond their traditional uses.

Fluorescent Sensors and Materials Science

Quinoline-based compounds have been explored as fluorescent sensors for metal ions, demonstrating high selectivity and sensitivity. This application is crucial in environmental monitoring and bioimaging (Zhou et al., 2012). The ability to distinguish between different metal ions with high specificity underlines the potential of quinoline derivatives in materials science and analytical chemistry.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12(22)21-10-4-5-13-8-9-14(11-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFFQUDGUQQTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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